N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative containing a benzo[b][1,4]oxazepine core. This heterocyclic scaffold combines a seven-membered oxazepine ring fused to a benzene moiety, substituted with an allyl group at position 5 and two methyl groups at position 2. The sulfonamide group at position 7 is further functionalized with a 3-chloro-4-methoxybenzene substituent.
The compound’s synthesis likely involves multi-step reactions, including cyclization of precursor amines or alcohols, followed by sulfonylation. Similar compounds in the benzo-fused heterocycle family are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in the synthesis of substituted benzo[b][1,4]oxazin derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid) using cesium carbonate in N,N-dimethylformamide .
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJIUUDNUCSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activities based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22ClN2O4S
- Molecular Weight : 422.92 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonamide group is known for its antibacterial properties, while the oxazepin ring may contribute to neuroactive effects.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is particularly effective against various bacterial strains due to its ability to inhibit folate synthesis.
2. Anticancer Properties
Studies have shown that derivatives of oxazepins can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 900 nM against leukemia cell lines . This suggests potential for further exploration in cancer therapeutics.
3. Antioxidant Effects
Preliminary in vitro studies suggest that the compound may possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
Data Tables
The following table summarizes the biological activities and assays conducted on related compounds:
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 700 | |
| Compound B | Anticancer | 900 | |
| Compound C | Antioxidant | Not specified |
Case Study 1: Anticancer Activity
In a study conducted on various oxazepin derivatives, one compound showed promising results against the CCRF-CEM leukemia cell line with a GI50 value of 10 nM . This highlights the potential of oxazepin-based compounds in cancer treatment.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays indicated that compounds similar to N-(5-allyl...) effectively inhibited enzymes associated with metabolic pathways relevant to cancer progression and bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzo-fused heterocycles with sulfonamide substituents. Key analogues and their distinguishing features are outlined below:
Pharmacological and Physicochemical Comparisons
Bioactivity: The target compound’s sulfonamide group may confer inhibitory activity against enzymes like carbonic anhydrase or kinases, similar to other sulfonamide-containing drugs (e.g., Celecoxib) . In contrast, benzo[b][1,4]oxazine derivatives often exhibit antimicrobial or anti-inflammatory properties due to their fused oxygen-nitrogen heterocycles.
Synthetic Accessibility :
- Benzo[b][1,4]oxazepines require more complex cyclization steps than benzo[b][1,4]oxazines due to the larger ring size. The allyl and dimethyl groups introduce steric challenges during synthesis, as seen in similar protocols using cesium carbonate-mediated alkylation .
For example, SHELXL refines small-molecule structures with high precision, enabling comparison of bond lengths and angles with analogues .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodology : Synthesis requires multi-step reactions under controlled conditions (e.g., inert atmosphere, temperatures between 0–50°C) to prevent side reactions. Key steps include coupling the tetrahydrobenzo[b][1,4]oxazepine core with sulfonamide moieties using catalysts like Pd-based systems. Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm intermediate and final product integrity .
Q. How can researchers confirm the molecular structure of the compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze chemical shifts for allyl, dimethyl, and sulfonamide groups (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamide NH at δ 10.2 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]) and isotopic patterns matching the molecular formula (e.g., CHClNOS, MW 420.91) .
Q. What solvent systems are optimal for studying the compound’s reactivity in substitution or oxidation reactions?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions due to their ability to stabilize intermediates. For oxidation reactions, acetonitrile or dichloromethane paired with oxidizing agents like mCPBA or KMnO are recommended. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodology : Conduct kinetic stability assays across pH 3–10 using UV-Vis spectroscopy or HPLC. The oxazepine ring’s lactam group may hydrolyze under acidic/basic conditions, while the sulfonamide’s electron-withdrawing groups enhance stability. Compare degradation products with synthetic standards .
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
- Methodology : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For example, if the compound shows inconsistent IC values in kinase assays, validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to assess binding thermodynamics .
Q. What strategies mitigate competing side reactions during functionalization of the allyl group?
- Methodology : Employ transition-metal catalysts (e.g., Grubbs catalyst for olefin metathesis) under controlled temperatures. Use protecting groups (e.g., Boc for amines) to shield reactive sites. Monitor regioselectivity via H NMR .
Q. What advanced computational methods predict the compound’s binding modes with carbonic anhydrase or other enzyme targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) to identify binding poses, followed by molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability. Validate predictions with mutagenesis studies targeting predicted interaction residues .
Q. How do structural modifications (e.g., replacing chloro with fluoro substituents) impact biological activity?
- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Compare bioactivity using dose-response assays and analyze structure-activity relationships (SAR) with CoMFA or CoMSIA models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
